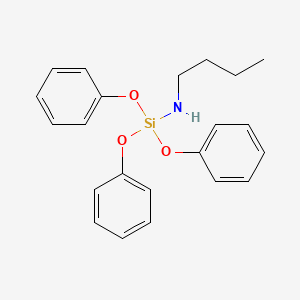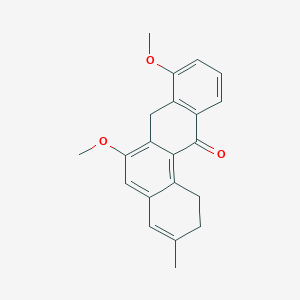![molecular formula C25H31NO3 B14393910 N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine CAS No. 87991-55-7](/img/structure/B14393910.png)
N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(Bicyclo[221]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine is a complex organic compound featuring a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]heptane derivative, which can be synthesized through a Diels-Alder reaction followed by hydrogenation. The phenylalanine moiety is then introduced through a coupling reaction, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylalanine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
作用機序
The mechanism of action of N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the context and the specific target involved.
類似化合物との比較
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Norcamphor: Another bicyclic compound with a ketone functional group.
Bicyclo[2.2.1]heptan-2-one: A related compound with a ketone group.
Uniqueness
N-(4-{[2-(Bicyclo[221]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine is unique due to its combination of a bicyclic structure with a phenylalanine moiety
特性
CAS番号 |
87991-55-7 |
|---|---|
分子式 |
C25H31NO3 |
分子量 |
393.5 g/mol |
IUPAC名 |
(2S)-2-[4-[2-(2-bicyclo[2.2.1]heptanyl)propan-2-yloxy]anilino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H31NO3/c1-25(2,22-15-18-8-9-19(22)14-18)29-21-12-10-20(11-13-21)26-23(24(27)28)16-17-6-4-3-5-7-17/h3-7,10-13,18-19,22-23,26H,8-9,14-16H2,1-2H3,(H,27,28)/t18?,19?,22?,23-/m0/s1 |
InChIキー |
UKVVTXUPCHVWBP-DIVRYIQPSA-N |
異性体SMILES |
CC(C)(C1CC2CCC1C2)OC3=CC=C(C=C3)N[C@@H](CC4=CC=CC=C4)C(=O)O |
正規SMILES |
CC(C)(C1CC2CCC1C2)OC3=CC=C(C=C3)NC(CC4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



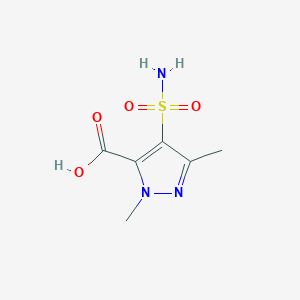
![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)
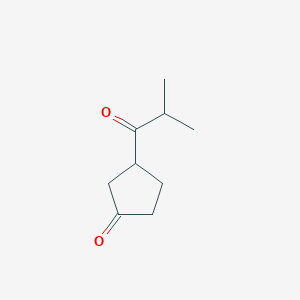
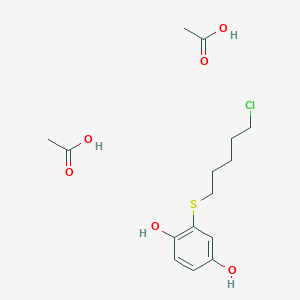

![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)
![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)
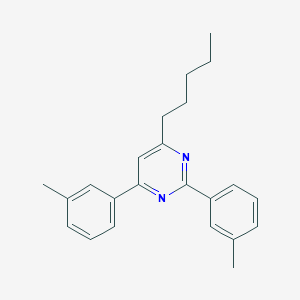
![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)
